Regioisomeric Attachment: N-(piperidin-4-yl) vs. 1-(pyridin-2-yl) Scaffold Hydrogen-Bond Donor Count
The target compound possesses two hydrogen bond donors (the piperidine N–H and the exocyclic N–H linking pyridine and piperidine), whereas the regioisomer 1-(3-chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9) has only one (the primary amine on piperidine). This difference is derived from the connectivity: the target compound uses an NH bridge (secondary amine) between the two rings, while the regioisomer uses a direct C–N bond that eliminates one H-bond donor [1]. Increased H-bond donor count can enhance interactions with kinase hinge regions, a key recognition element in ALK and c-Met inhibitor design [2].
| Evidence Dimension | Topological hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9): 1 H-bond donor |
| Quantified Difference | Target compound has one additional H-bond donor (+1) |
| Conditions | Computed from 2D structure (PubChem Cactvs descriptor); experimentally relevant in kinase ATP-binding site pharmacophore models [1][2] |
Why This Matters
An extra hydrogen bond donor can form a critical interaction with the kinase hinge backbone carbonyl, differentiating the target scaffold's potential to mimic ATP-competitive pharmacophores, a feature exploited in ALK/c-Met inhibitor design.
- [1] PubChem CID 43167672, computed properties: H-Bond Donor Count = 2. NCBI. View Source
- [2] MeSH M0553416. Derivative acting as an inhibitor of receptor protein-tyrosine kinases, including ALK and HGFR (c-Met). View Source
